2-(4-Fluorophenoxy)nicotinic acid
Overview
Description
2-(4-Fluorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8FNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-fluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)nicotinic acid typically involves the reaction of 4-fluorophenol with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-(4-Fluorophenoxy)nicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- 2-(3-Fluorophenoxy)nicotinic acid
- 2-(4-Fluorophenoxy)propanoic acid
- Nicotinic acid
- 4-Amino-nicotinic acid
Comparison: 2-(4-Fluorophenoxy)nicotinic acid is unique due to the presence of the 4-fluorophenoxy group, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Biological Activity
2-(4-Fluorophenoxy)nicotinic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 221.21 g/mol
The compound features a fluorophenoxy group attached to a nicotinic acid moiety, which is known for its interactions with various biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is believed to exert its effects through:
- Enzyme Inhibition: Interacting with specific enzymes that modulate biochemical pathways.
- Receptor Modulation: Potentially influencing nicotinic acetylcholine receptors and other targets involved in neurotransmission and cellular signaling .
Antimicrobial Activity
Research has indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 7.81 |
Staphylococcus epidermidis | 1.95 | |
Escherichia coli | 15.62 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Cytotoxicity
In cytotoxicity assays, this compound demonstrated varying levels of activity against cancer cell lines. For instance, at a concentration of 200 µg/mL, it reduced cell viability significantly:
- IC against cancer cell lines: 179.81 µg/mL
- Notably stimulated nitric oxide production in both normal and tumor cells, suggesting a dual role in modulating immune responses .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study assessed the compound's effectiveness against various bacterial strains, revealing promising results in inhibiting growth at low concentrations.
- Cytotoxic Effects on Cancer Cells: Another research effort focused on the cytotoxic effects of this compound on human colonic epithelial cells, highlighting its potential in cancer therapy through mechanisms involving nitric oxide modulation .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, it can be compared with other related compounds:
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Nicotinic Acid | Lipid-lowering | N/A |
This compound | Antimicrobial | 1.95 - 15.62 |
Other Nicotinic Derivatives | Varies | Varies |
This table illustrates the varying activities among nicotinic derivatives, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZUYDOXBXHDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345514 | |
Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54629-13-9 | |
Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.